Defined Furin Substrate Kinetics of the RRKR Motif Distinguish It from RRRR-Based Sequences
The RRKR motif is a high-efficiency furin substrate. In a systematic study of decapeptide substrates derived from viral glycoproteins, the substrate containing the core RRKR sequence (GIRRKR↓SVSH) exhibited a catalytic efficiency (kcat/Km) of 338,525 mM⁻¹s⁻¹, which was over 3.7-fold higher than the top-performing substrate with an RRRR-like core (SRRSRR↓SLTV, kcat/Km = 91,000 mM⁻¹s⁻¹) [1]. This quantifies the enhanced processing propensity conferred by the specific Arg-Arg-Lys-Arg arrangement compared to an all-arginine motif, relevant for users designing cleavable linkers or prodrugs.
| Evidence Dimension | Furin catalytic efficiency (kcat/Km) for decapeptide substrates |
|---|---|
| Target Compound Data | kcat/Km = 338,525 mM⁻¹s⁻¹ for Abz-GIRRKR↓SVSH-Q-EDDnp |
| Comparator Or Baseline | kcat/Km = 91,000 mM⁻¹s⁻¹ for Abz-SRRSRR↓SLTV-Q-EDDnp (West Nile Virus M); kcat/Km = 13,314 mM⁻¹s⁻¹ for Abz-SGRSRR↓AIDL-Q-EDDnp (Yellow Fever Virus) |
| Quantified Difference | 3.7-fold higher than the next best RRRR-like substrate; up to 25.4-fold higher than other RRRR-containing substrates. |
| Conditions | In vitro furin hydrolysis assay with FRET decapeptides, 37°C, pH 7.0. |
Why This Matters
For researchers procuring a furin-cleavable linker, the quantitative difference in catalytic efficiency directly impacts the cleavage rate and completeness in engineered systems, making RRKR the superior choice over RRRR-based sequences when rapid processing is required.
- [1] de Cicco, N. N. T., et al. (2009). A study of human furin specificity using synthetic peptides derived from natural substrates, and effects of potassium ions. Archives of Biochemistry and Biophysics, 487(2), 105-114. View Source
